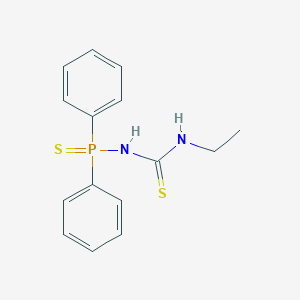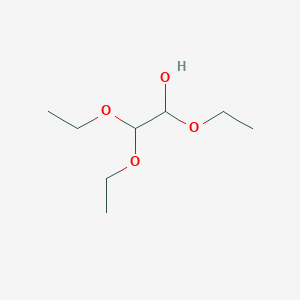
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound is particularly noted for its unique structural properties, which make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the esterification of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with hexanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the carbazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dicarboxylic acid derivatives, while reduction can produce dihexyl 9-ethyl-9H-carbazole-3,6-dicarbinol.
Wissenschaftliche Forschungsanwendungen
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: In the materials science field, this compound is explored for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Wirkmechanismus
The mechanism of action of dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its potential antioxidant properties could involve scavenging free radicals and protecting cells from oxidative damage. Additionally, its structural features allow it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 9H-carbazole-3,6-dicarboxylate: A similar compound with methyl ester groups instead of hexyl ester groups.
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: A related compound with aldehyde functional groups.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
Uniqueness
Dihexyl 9-ethyl-9H-carbazole-3,6-dicarboxylate stands out due to its unique combination of hexyl ester groups and an ethyl-substituted carbazole core. This structural configuration imparts distinct physicochemical properties, such as solubility and thermal stability, making it particularly suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
105769-77-5 |
|---|---|
Molekularformel |
C28H37NO4 |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
dihexyl 9-ethylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO4/c1-4-7-9-11-17-32-27(30)21-13-15-25-23(19-21)24-20-22(14-16-26(24)29(25)6-3)28(31)33-18-12-10-8-5-2/h13-16,19-20H,4-12,17-18H2,1-3H3 |
InChI-Schlüssel |
TWIAKTLOXGFCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)OCCCCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


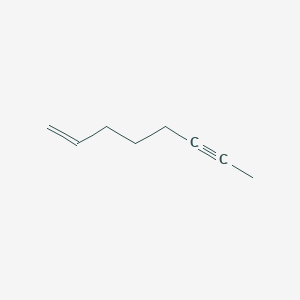
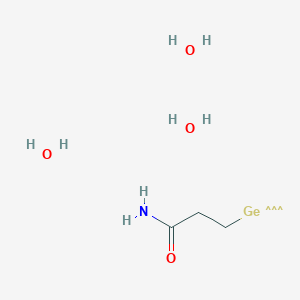
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)


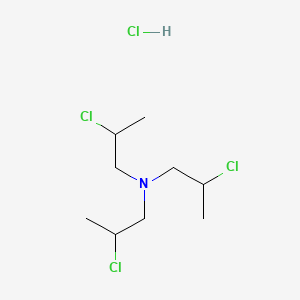
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
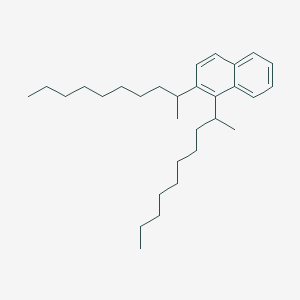

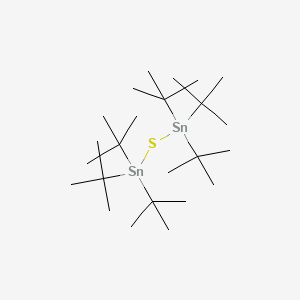
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
